molecular formula C13H7ClN2O2 B6386630 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% CAS No. 1258609-00-5

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95%

Cat. No. B6386630
CAS RN: 1258609-00-5
M. Wt: 258.66 g/mol
InChI Key: PRILQYTYQFHJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-cyanophenyl)isonicotinic acid (2C5CINCA) is an aromatic compound with a molecular weight of 265.55 g/mol. It is a white crystalline solid that is soluble in methanol, dimethyl sulfoxide, and ethyl acetate. 2C5CINCA has a melting point of 97-100°C and is stable at room temperature. 2C5CINCA is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used as a building block for the synthesis of substituted isonicotinic acids, which are important in the development of various drugs.

Scientific Research Applications

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is used in scientific research as an intermediate for the synthesis of substituted isonicotinic acids. These compounds have been studied for their potential use in the development of drugs for the treatment of various diseases, such as cancer and diabetes. 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. ACC is responsible for the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the biosynthesis of fatty acids. 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is thought to inhibit ACC by binding to the active site of the enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA.
Biochemical and Physiological Effects
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. In addition, 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has been studied for its potential to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has several advantages when used in laboratory experiments. It is a white crystalline solid that is stable at room temperature, has a melting point of 97-100°C, and is soluble in methanol, dimethyl sulfoxide, and ethyl acetate. Furthermore, it is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. However, there are some limitations to using 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% in laboratory experiments. It is an expensive compound and has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has potential for use in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It could also be used to inhibit the growth of certain bacteria and fungi. Additionally, it could be studied for its potential to modulate the activity of various enzymes, such as phospholipase A2 and cyclooxygenase. It could also be used to synthesize substituted isonicotinic acids, which have potential applications in the development of drugs. Furthermore, it could be used in the synthesis of dyes and agrochemicals. Finally, it could be studied for its potential to act as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids.

Synthesis Methods

2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-cyanophenol with thionyl chloride in the presence of anhydrous potassium carbonate. The second step involves the reaction of the thionyl chloride adduct with 2-chloro-5-chlorobenzonitrile in the presence of potassium carbonate. The final step involves the reaction of the 2-chloro-5-chlorobenzonitrile adduct with sodium azide in the presence of potassium carbonate to give 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95%.

properties

IUPAC Name

2-chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-12-5-10(13(17)18)11(7-16-12)9-3-1-8(6-15)2-4-9/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRILQYTYQFHJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687009
Record name 2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid

CAS RN

1258609-00-5
Record name 2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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